molecular formula C12H19N3O2 B12735545 alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide CAS No. 91636-85-0

alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide

Katalognummer: B12735545
CAS-Nummer: 91636-85-0
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: VLTYSKDFECYQSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent for various conditions.

    Industry: Use in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha-Methyl-N-(3-methyl-5-isoxazolyl)-1-piperidineacetamide: can be compared with other piperidine derivatives and isoxazole-containing compounds.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.

    Isoxazole-Containing Compounds: Compounds like 3-methyl-5-isoxazolecarboxylic acid and 3-methyl-5-isoxazolecarboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

91636-85-0

Molekularformel

C12H19N3O2

Molekulargewicht

237.30 g/mol

IUPAC-Name

N-(3-methyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide

InChI

InChI=1S/C12H19N3O2/c1-9-8-11(17-14-9)13-12(16)10(2)15-6-4-3-5-7-15/h8,10H,3-7H2,1-2H3,(H,13,16)

InChI-Schlüssel

VLTYSKDFECYQSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)NC(=O)C(C)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.